1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
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Description
“1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C20H18N2O4 . It has an average mass of 350.368 Da and a monoisotopic mass of 350.126648 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes two benzyl groups attached to a tetrahydropyrimidine ring, which also contains two carbonyl groups and a carboxylic acid group .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 511.6±60.0 °C at 760 mmHg, and a flash point of 263.2±32.9 °C . It has 6 hydrogen bond acceptors, no hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 67 Å2, and it has a molar refractivity of 94.7±0.3 cm3 .Scientific Research Applications
Synthesis and Polymer Applications
One area of application involves the synthesis of polyamides containing nucleobase derivatives, including theophylline and thymine, through reactions involving structurally similar tetrahydropyrimidine derivatives. For instance, Hattori and Kinoshita (1979) detailed the syntheses of polyamides with molecular weights ranging from about 2000 to 6000, showcasing the versatility of tetrahydropyrimidine derivatives in polymer chemistry. These polyamides derived from reactions involving similar tetrahydropyrimidine derivatives demonstrate solubility in DMSO and formic acid, with certain derivatives also being water-soluble (Hattori & Kinoshita, 1979).
Supramolecular Chemistry
In supramolecular chemistry, the synthesis of organic salts utilizing benzamidinium cations and uracil derivatives, including structurally related tetrahydropyrimidines, has been explored. These compounds, featuring proton transfer to benzamidine, form supramolecular synthons characterized by charge-assisted hydrogen bonds, demonstrating the utility of tetrahydropyrimidine derivatives in constructing complex molecular assemblies with specific binding properties (Portalone, 2010).
Material Science and Fluorescent Properties
In material science, tetrahydropyrimidine derivatives have been incorporated into lead(II) complexes, revealing different topologies and fluorescent properties. For example, Chen et al. (2011) synthesized two complexes from reactions with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, demonstrating diverse structural frameworks and fluorescence characteristics. This research indicates the potential of tetrahydropyrimidine derivatives in the development of new materials with specific optical properties (Chen et al., 2011).
Properties
IUPAC Name |
1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17-16(18(23)24)13-20(11-14-7-3-1-4-8-14)19(25)21(17)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQVGDMXMOZLTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101134380 |
Source
|
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335056-02-4 |
Source
|
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1335056-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101134380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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